3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potent anti-cancer activity. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent. It has also been shown to have anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another direction is to explore its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new methods for synthesizing this compound could improve its availability for scientific research.
Properties
IUPAC Name |
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(16,17)18/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBUFTLMCNQVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241710 | |
Record name | 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2053-97-6 | |
Record name | 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2053-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.